molecular formula C11H14N2O B1294830 Benzoic acid, (2-methylpropylidene)hydrazide CAS No. 63494-84-8

Benzoic acid, (2-methylpropylidene)hydrazide

Cat. No. B1294830
CAS RN: 63494-84-8
M. Wt: 190.24 g/mol
InChI Key: ISSKOELQNRHIIL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of hydrazone derivatives, such as “Benzoic acid, (2-methylpropylidene)hydrazide”, involves the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents . The chemical process adopted for synthesizing these derivatives was using phthalic anhydride and Dichlorobenzene dissolved in Nitro benzene in the presence of Aluminum trichloride .


Chemical Reactions Analysis

The reactions of “Benzoic acid, (2-methylpropylidene)hydrazide” with myeloperoxidase have been studied . The reaction is accelerated by the hydrogen ion concentration due to the involvement of the prior protonation equilibria of both catalyst and the hydrazide .

Scientific Research Applications

Application 1: Synthesis of Hydrazones, Quinazolines, and Schiff Bases

  • Summary of the Application: Hydrazides like “Benzoic acid, (2-methylpropylidene)hydrazide” can be used to synthesize hydrazones, quinazolines, and Schiff bases. These compounds have a broad spectrum of biological activities, making them very attractive in medicinal chemistry .
  • Methods of Application: The synthesis is achieved by combining suitable aldehydes with four hydrazides. A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions . For example, Liquid assisted grinding (LAG) experiments were performed using a Retsch MM200 ball mill .
  • Results or Outcomes: The mechanochemical approach is generally a better choice for the quinazolines, while the solid-state melt reaction is more efficient for derivatives of (iso)nicotinic based hydrazones .

Application 2: Synthesis of Various Molecules with Biological Activity

  • Summary of the Application: Hydrazides can be used as a precursor for the synthesis of several significant hydrazides and related heterocyclic compounds as beneficial molecules for biological activities .
  • Methods of Application: Benzoic acid hydrazide derivatives have been synthesized by refluxing a mixture of methyl benzoate with hydrazine hydrate in ethanol for 4 hours .
  • Results or Outcomes: The synthesized hydrazides and their heterocyclic derivatives via moiety transformation have shown diverse pharmacological activities such as antiviral, antioxidant, antimicrobial, antimalarial, anti-inflammatory, analgesic activity, anticancer, antifungal, and antibacterial .

Application 3: Reaction Monitoring Using a Chemometric Approach

  • Summary of the Application: Hydrazides can be used in the synthesis of hydrazones, quinazolines, and Schiff bases. The reaction is monitored using a chemometric approach .
  • Methods of Application: The synthesis is achieved by combining suitable aldehydes (2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide). A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions .
  • Results or Outcomes: The mechanochemical approach is generally a better choice for the quinazolines, while the solid-state melt reaction is more efficient for derivatives of (iso)nicotinic based hydrazones .

Application 4: Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi

  • Summary of the Application: Hydrazides can be used as potent growth inhibition agents of laccase-producing phytopathogenic fungi that are useful in the protection of oilseed crops .
  • Methods of Application: Thirty-five semi-synthetic hydrazide–hydrazones with aromatic fragments of natural origin were tested against phytopathogenic laccase-producing fungi such as Botrytis cinerea, Sclerotinia sclerotiorum, and Cerrena unicolor .
  • Results or Outcomes: The highest antifungal activity showed derivatives of 4-hydroxybenzoic acid and salicylic aldehydes with 3- tert -butyl, phenyl, or isopropyl substituents. S. sclerotiorum appeared to be the most susceptible to the tested compounds, with the lowest IC 50 values between 0.5 and 1.8 µg/mL .

Application 5: Reaction Monitoring Using a Chemometric Approach

  • Summary of the Application: Hydrazides can be used in the synthesis of hydrazones, quinazolines, and Schiff bases. The reaction is monitored using a chemometric approach .
  • Methods of Application: The synthesis is achieved by combining suitable aldehydes (2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide). A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions .
  • Results or Outcomes: The mechanochemical approach is generally a better choice for the quinazolines, while the solid-state melt reaction is more efficient for derivatives of (iso)nicotinic based hydrazones .

Application 6: Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi

  • Summary of the Application: Hydrazides can be used as potent growth inhibition agents of laccase-producing phytopathogenic fungi that are useful in the protection of oilseed crops .
  • Methods of Application: Thirty-five semi-synthetic hydrazide–hydrazones with aromatic fragments of natural origin were tested against phytopathogenic laccase-producing fungi such as Botrytis cinerea, Sclerotinia sclerotiorum, and Cerrena unicolor .
  • Results or Outcomes: The highest antifungal activity showed derivatives of 4-hydroxybenzoic acid and salicylic aldehydes with 3- tert -butyl, phenyl, or isopropyl substituents. S. sclerotiorum appeared to be the most susceptible to the tested compounds, with the lowest IC 50 values between 0.5 and 1.8 µg/mL .

Safety And Hazards

While specific safety and hazard information for “Benzoic acid, (2-methylpropylidene)hydrazide” is not available, benzoic acid, a related compound, is known to cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled .

properties

IUPAC Name

N-(2-methylpropylideneamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-9(2)8-12-13-11(14)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSKOELQNRHIIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=NNC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, (2-methylpropylidene)hydrazide

CAS RN

63494-84-8
Record name Benzoic acid, 2-(2-methylpropylidene)hydrazide
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Record name Benzoic acid, 2-(2-methylpropylidene)hydrazide
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Record name Benzoic acid, 2-(2-methylpropylidene)hydrazide
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Record name (isobutylidene)benzohydrazide
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